N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring and finally the attachment of the methoxybenzamide group. The reaction conditions often involve the use of reagents such as hydrazine hydrate, acetic acid, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are commonly employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
(1-Isopropyl-1H-pyrazol-3-yl)acetic acid: Shares the pyrazole ring structure but lacks the oxadiazole and methoxybenzamide groups.
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: Contains a pyrazole ring but differs in the overall structure and functional groups.
Uniqueness
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is unique due to its combination of the pyrazole, oxadiazole, and methoxybenzamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
1210972-23-8 |
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Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
4-methoxy-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H17N5O3/c1-10(2)21-9-8-13(20-21)15-18-19-16(24-15)17-14(22)11-4-6-12(23-3)7-5-11/h4-10H,1-3H3,(H,17,19,22) |
InChI Key |
NGZFRZAWBLHHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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